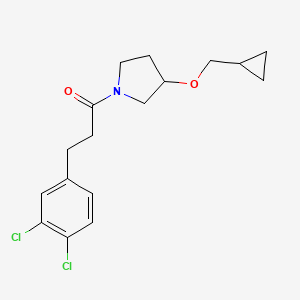
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, commonly known as CPP or DCCPP, is a synthetic compound that belongs to the class of cathinones. It is a white crystalline powder that is commonly used in scientific research for its psychoactive properties. CPP is structurally similar to other psychoactive substances such as amphetamines and cathinones, which have been shown to produce stimulant effects in animals and humans.
Mechanism Of Action
The exact mechanism of action of CPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. It has also been shown to stimulate the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
CPP produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. These effects are similar to those produced by other stimulant drugs and are thought to be related to the drug's effects on dopamine and norepinephrine neurotransmission.
Advantages And Limitations For Lab Experiments
CPP has several advantages for use in scientific research, including its ability to produce consistent and predictable effects in animal models. It is also relatively easy to synthesize and can be obtained in high purity. However, CPP also has several limitations, including its potential for abuse and its potential to produce adverse effects such as cardiovascular toxicity and neurotoxicity.
Future Directions
There are several potential future directions for research on CPP, including its potential use in the treatment of neurological and psychiatric disorders such as ADHD, depression, and addiction. Further studies are also needed to better understand the drug's mechanism of action and its potential for abuse and toxicity. Additionally, research is needed to develop safer and more effective analogs of CPP for use in scientific research and potential therapeutic applications.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of 3-(3,4-dichlorophenyl)propan-1-one with cyclopropylmethanamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere and requires careful handling due to the highly reactive nature of the reducing agent.
Scientific Research Applications
CPP has been extensively studied for its psychoactive properties and its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to produce stimulant effects in animal models and has been used as a research tool to study the mechanisms of action of other psychoactive substances such as amphetamines.
properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-15-5-3-12(9-16(15)19)4-6-17(21)20-8-7-14(10-20)22-11-13-1-2-13/h3,5,9,13-14H,1-2,4,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOZCGGFABVSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

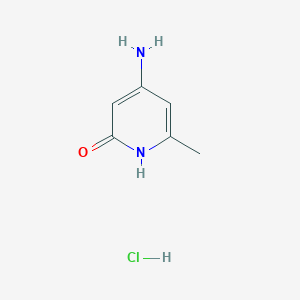
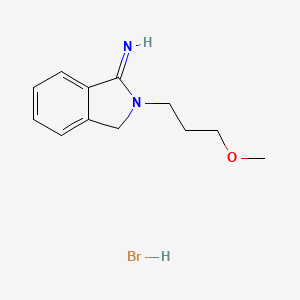
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951660.png)
![N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2951665.png)
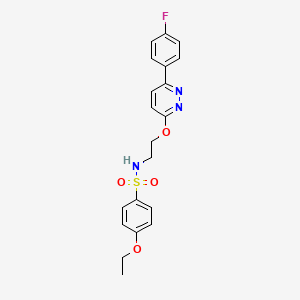
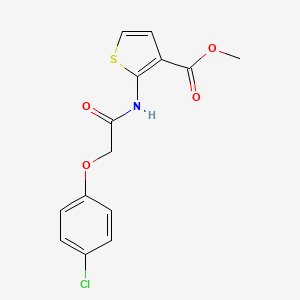
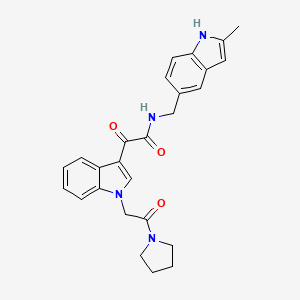
![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)
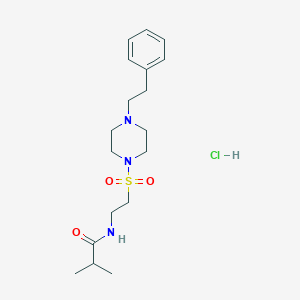

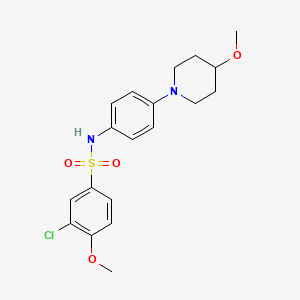
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2951678.png)
![3-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2951679.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2951680.png)